molecular formula C17H12N2O4S B2744543 (5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 879815-57-3

(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2744543
CAS No.: 879815-57-3
M. Wt: 340.35
InChI Key: GBGMFGZHKWNELE-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-nitrobenzaldehyde with 3-(o-tolyl)thiazolidine-2,4-dione under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Reduction: Formation of 5-(2-aminobenzylidene)-3-(o-tolyl)thiazolidine-2,4-dione.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

In biological research, thiazolidinedione derivatives are often studied for their potential as anti-inflammatory and anti-cancer agents.

Medicine

Industry

Mechanism of Action

The mechanism of action for compounds like (5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves interaction with specific molecular targets such as enzymes or receptors. For example, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in the regulation of glucose and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used in the treatment of type 2 diabetes.

    Pioglitazone: Similar to rosiglitazone, used for its anti-diabetic properties.

    Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione may have unique properties due to the presence of the nitrobenzylidene group, which could impart distinct biological activities or chemical reactivity compared to other thiazolidinediones.

Properties

IUPAC Name

(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c1-11-6-2-4-8-13(11)18-16(20)15(24-17(18)21)10-12-7-3-5-9-14(12)19(22)23/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGMFGZHKWNELE-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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